molecular formula C11H11Cl2NOS B3375040 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride CAS No. 1052547-84-8

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride

Cat. No.: B3375040
CAS No.: 1052547-84-8
M. Wt: 276.2 g/mol
InChI Key: VUCGEMXPLYXURP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the thiazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride typically involves the reaction of 2-(3-methoxyphenyl)-1,3-thiazole with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the chloromethyl group. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloromethyl group.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Thiazolidines.

Scientific Research Applications

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. It can also interact with cellular proteins, affecting various signaling pathways and cellular processes.

Comparison with Similar Compounds

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride can be compared with other thiazole derivatives, such as:

    2-(3-Methoxyphenyl)-1,3-thiazole: Lacks the chloromethyl group, resulting in different chemical reactivity and applications.

    4-(Methylthio)-2-(3-methoxyphenyl)-1,3-thiazole: Contains a methylthio group instead of a chloromethyl group, leading to different biological activities.

    4-(Bromomethyl)-2-(3-methoxyphenyl)-1,3-thiazole: Similar structure but with a bromomethyl group, which can affect its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS.ClH/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCGEMXPLYXURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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